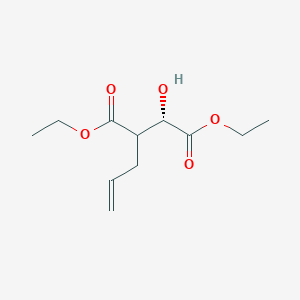

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester

Description

Properties

IUPAC Name |

diethyl (2S)-2-hydroxy-3-prop-2-enylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8-9,12H,1,5-7H2,2-3H3/t8?,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCZIRKXGPPAGI-GKAPJAKFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(CC=C)C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester typically involves the esterification of (2S)-3-Allyl-2-hydroxysuccinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The allyl group can participate in substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of (2S)-3-Allyl-2-oxosuccinic acid diethyl ester.

Reduction: Formation of (2S)-3-Allyl-2-hydroxybutan-1,4-diol.

Substitution: Formation of halogenated derivatives of the ester.

Scientific Research Applications

Organic Synthesis

Asymmetric Synthesis

One of the prominent applications of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is in asymmetric synthesis. It serves as a chiral building block in the synthesis of various biologically active compounds. The compound can facilitate Michael additions and other reactions that require stereoselectivity, making it valuable in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Chiral Compounds

Research indicates that this compound can be used as a precursor for synthesizing chiral compounds through enantioselective reactions. For instance, it has been employed in the synthesis of certain amino acids and derivatives that are essential in drug development. This application highlights its role as a versatile reagent in organic chemistry, particularly for creating compounds with specific stereochemical configurations.

Medicinal Chemistry

Potential Therapeutic Applications

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit anticancer properties. For example, modifications to the ester group have led to compounds with increased efficacy against specific cancer cell lines. This underscores the importance of this compound in the design of novel anticancer drugs.

Materials Science

Polymer Chemistry

this compound has applications in polymer chemistry, particularly as a monomer for producing biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability.

Case Study: Biodegradable Polymers

Research has focused on the use of this compound in synthesizing polyesters that are both functional and environmentally friendly. These polymers are being explored for applications ranging from packaging materials to medical devices, where biodegradability is a critical factor.

Environmental Applications

Bioremediation Potential

The compound's structure suggests potential applications in bioremediation processes, where it could serve as a substrate for microbial degradation or as an agent to enhance the bioavailability of pollutants.

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Organic Synthesis | Chiral building block for asymmetric synthesis | Synthesis of chiral amino acids |

| Medicinal Chemistry | Development of therapeutic agents | Anticancer activity studies |

| Materials Science | Monomer for biodegradable polymers | Production of sustainable packaging materials |

| Environmental Science | Potential use in bioremediation | Microbial degradation studies |

Mechanism of Action

The mechanism of action of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The allyl group may also play a role in modulating the compound’s activity by participating in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- (2S)-3-Allyl-2-hydroxysuccinic acid monoethyl ester

- (2S)-3-Allyl-2-hydroxysuccinic acid dimethyl ester

- (2S)-3-Allyl-2-hydroxyglutaric acid diethyl ester

Uniqueness

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both allyl and hydroxyl groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Biological Activity

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is an organic compound notable for its unique structure, which includes an allyl group, a hydroxyl group, and two ester groups. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities.

The compound can undergo hydrolysis to release the active acid form, which is crucial for its interaction with biological pathways. The presence of the allyl group may enhance its reactivity and ability to modulate various biological functions. The mechanism of action primarily involves interactions with specific enzymes or receptors, potentially influencing metabolic processes and signaling pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may show antimicrobial activity against a range of pathogens.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.

- Antioxidant Activity : The hydroxyl group in the structure may contribute to antioxidant properties, making it a candidate for further research in oxidative stress-related conditions .

Case Studies and Research Findings

- Enzyme Interaction Studies : A study focused on the interaction of this compound with thioredoxin glutathione reductase (TGR) revealed that compounds with similar structures exhibited significant inhibitory activity. This suggests that the compound could be a lead in developing inhibitors for TGR-related diseases .

- Synthesis and Biological Evaluation : Research has shown that modifications around the hydroxyl group can enhance biological activity. For instance, compounds derived from this compound demonstrated improved potency against certain biological targets when structural modifications were applied .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (2S)-3-Allyl-2-hydroxysuccinic acid monoethyl ester | One ethyl group instead of two | Potentially lower bioactivity compared to diethyl ester |

| (2S)-3-Allyl-2-hydroxyglutaric acid diethyl ester | Contains a glutaric acid backbone | Different enzyme interactions |

| 3-(2-Furyl)-1H-1,2,4-triazole | Contains a triazole ring | Known for antimicrobial properties |

The unique combination of functional groups in this compound allows for diverse chemical transformations and potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.